molecular formula C20H13Cl2N3O3 B2811868 1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-91-6

1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2811868
CAS No.: 303148-91-6
M. Wt: 414.24
InChI Key: PFPPDUHAGRMXFP-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: 303148-91-6) is a benzimidazole derivative with a molecular formula of C₂₀H₁₃Cl₂N₃O₃ and a molecular weight of 414.2 g/mol . Its structure features a benzimidazole core substituted with a nitro group at position 6, a phenyl group at position 2, and a 2,6-dichlorobenzyloxy moiety at position 1. Key computed properties include an XLogP3 value of 6.1 (indicative of high lipophilicity), a topological polar surface area of 72.9 Ų (suggesting moderate solubility), and four rotatable bonds .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-16-7-4-8-17(22)15(16)12-28-24-19-11-14(25(26)27)9-10-18(19)23-20(24)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPDUHAGRMXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. The compound's structure features a benzimidazole core substituted with a 2,6-dichlorobenzyl group and a nitro group, contributing to its pharmacological potential.

  • Molecular Formula : C20H13Cl2N3O3
  • Molecular Weight : 414.25 g/mol
  • CAS Number : 303148-91-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, generating reactive intermediates that may damage cellular components. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A comparative study revealed that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 62.5 µg/ml against various pathogens .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer activities. The compound has been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that it can effectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of benzimidazole derivatives:

  • Antimicrobial Efficacy : A series of benzimidazole-based compounds were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
  • Anticancer Activity : In vitro studies demonstrated that certain benzimidazole derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the nitro group was linked to increased cytotoxicity .
  • Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of benzimidazole derivatives over the past decade, emphasizing their broad-spectrum pharmacological properties ranging from antibacterial to anticancer activities .

Data Table: Biological Activities of Related Benzimidazole Derivatives

Compound NameActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial50
Compound BAnticancerIC50 = 10
Compound CAntifungal25

Scientific Research Applications

Synthesis Methodology

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Reaction of 2,6-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate.
  • Nitration of the resulting intermediate using concentrated nitric acid and sulfuric acid.

Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity.

Chemistry

1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

Research has focused on its potential biological activities, particularly:

  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains.
  • Anticancer Activity : Studies suggest that it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Medicine

Due to its ability to interact with specific biological targets, this compound is explored as a potential therapeutic agent for various diseases, including cancer.

Industry

The compound is utilized in the development of specialty chemicals and materials, leveraging its unique chemical properties for diverse applications.

Uniqueness

The combination of the benzimidazole core with the 2,6-dichlorobenzyl and nitro groups imparts distinct chemical and biological properties that make this compound particularly valuable for specific applications in research and industry.

Anticancer Research

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the inhibition of key signaling pathways associated with cell survival.

Antimicrobial Studies

Investigations into the antimicrobial efficacy have revealed that this compound shows promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Benzimidazoles

  • 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole (C₁₅H₁₃N₃O₂):
    • Structural Differences : Lacks the 2,6-dichlorobenzyloxy group but includes a phenethyl substituent at position 1.
    • Crystal Structure : The dihedral angle between the benzimidazole core and phenyl ring is 43.9°, indicating moderate planarity compared to the target compound’s likely rigidity due to the 2,6-dichlorobenzyloxy group .
    • Interactions : Stabilized by hydrogen bonding (N–H⋯O), similar to the nitro group’s role in the target compound .

Dichlorobenzyl-Substituted Heterocycles

  • 1-(2,6-Dichlorobenzyl)-1H-imidazole: Core Difference: Imidazole ring instead of benzimidazole. Biological Relevance: Imidazole derivatives are known for antifungal activity (e.g., isoconazole, a structural analog with a dichlorobenzyloxy group; see ). Substituent Effects: The 2,6-dichlorobenzyl group in both compounds likely improves membrane permeability via lipophilic interactions .

Halogenated Benzimidazoles

  • 5,6-Dibromo-2-chloro-1H-benzimidazole (C₇H₃Br₂ClN₂):
    • Halogen Substitution : Bromine and chlorine at positions 5, 6, and 2 contrast with the target’s nitro and phenyl groups.
    • Electronic Effects : Bromine’s higher electronegativity may increase electrophilicity compared to the nitro group, altering reactivity in nucleophilic environments .

Bulkier Substituents

  • This contrasts with the target compound’s 2,6-dichlorobenzyloxy group, which likely maintains planarity . Applications: Bulky substituents are often used to modulate enzyme-binding specificity, suggesting the target compound’s dichlorobenzyloxy group could be optimized for selective interactions .

Key Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Benzimidazole 6-NO₂, 2-Ph, 1-(2,6-Cl₂Benzyloxy) 414.2 High XLogP3 (6.1), planar structure, nitro H-bond acceptor
6-Nitro-1-(2-phenylethyl)-1H-benzimidazole Benzimidazole 6-NO₂, 1-(2-phenylethyl) 275.3 Dihedral angle 43.9°, hydrogen-bond stabilization
1-(2,6-Dichlorobenzyl)-1H-imidazole Imidazole 1-(2,6-Cl₂Benzyl) 257.1 Antifungal activity, lipophilic substituent
5,6-Dibromo-2-chloro-1H-benzimidazole Benzimidazole 5,6-Br₂, 2-Cl 340.4 High electrophilicity, potential DNA alkylation
1-(2,6-Diisopropylphenyl)-1H-benzimidazole Benzimidazole 1-(2,6-diisopropylphenyl) 294.4 Steric hindrance (dihedral angle 100.4°), reduced planarity

Research Implications

  • Bioactivity : The target compound’s nitro and dichlorobenzyloxy groups may synergize for antimicrobial or anticancer activity, as seen in related imidazoles () and benzodithiazines ().
  • Structural Insights : Planarity and substituent positioning (e.g., 2,6-dichloro vs. 2,4-dichloro in ) significantly influence hydrogen-bonding and π-π interactions, critical for target binding .
  • Synthetic Challenges : The dichlorobenzyloxy group’s steric demands may complicate synthesis compared to simpler analogs like 6-nitrobenzimidazoles .

Q & A

Q. Basic Synthesis vs. Advanced Optimization

  • Basic : The compound can be synthesized via condensation of nitro-substituted benzimidazole precursors with 2,6-dichlorobenzyl halides under basic conditions. A typical protocol involves refluxing in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Advanced : To optimize yield, employ a full factorial design (e.g., 2³ design) testing variables like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (5–15 mol% Pd). Response surface methodology (RSM) can model interactions between variables and identify optimal conditions .

What advanced analytical techniques are critical for confirming the structural integrity of this benzimidazole derivative?

Q. Basic Characterization vs. Advanced Validation

  • Basic : Use FT-IR to confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions .
  • Advanced : High-resolution mass spectrometry (HR-MS) ensures molecular formula accuracy (e.g., [M+H]⁺ at m/z 484.0201). Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the benzyloxy group’s orientation .

How should researchers address contradictions in reported biological activities of structurally analogous benzimidazoles?

Q. Data Reconciliation Methodology

  • Perform meta-analysis of literature data to identify variables affecting activity, such as:
    • Substituent electronic effects (e.g., nitro groups enhance electrophilicity ).
    • Assay conditions (e.g., cell line variability in cytotoxicity studies).
  • Validate findings using standardized assays (e.g., enzyme inhibition under controlled pH/temperature) and orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

What computational strategies are recommended to study this compound’s interaction with biological targets?

Q. Advanced Mechanistic Insights

  • Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to enzymes like DNA topoisomerase II. Focus on hydrogen bonding with nitro groups and hydrophobic interactions with the dichlorobenzyl moiety.
  • Molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories assess binding stability in physiological conditions (e.g., solvation effects on ligand-protein interactions) .

How to design a structure-activity relationship (SAR) study for substituent effects on bioactivity?

Q. Methodological Framework

Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing nitro with cyano or chloro groups) .

Biological Testing : Use dose-response assays (IC₅₀ determination) against target pathogens or cancer cells.

QSAR Modeling : Apply multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity trends .

What experimental protocols assess the compound’s stability under varying storage conditions?

Q. Stability-by-Design Approach

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC-MS to identify major degradation products (e.g., nitro group reduction) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH. Use Arrhenius kinetics to extrapolate shelf life .

Which techniques are suitable for studying interactions with DNA or proteins?

Q. Advanced Biophysical Methods

  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for protein-ligand interactions.
  • Fluorescence Quenching : Measure Stern-Volmer constants to determine binding constants (Kb) .

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